![molecular formula C11H12Cl2N2O2 B4767100 N-(3,5-dichlorophenyl)-N'-isopropylethanediamide](/img/structure/B4767100.png)
N-(3,5-dichlorophenyl)-N'-isopropylethanediamide
Overview
Description
"N-(3,5-dichlorophenyl)-N'-isopropylethanediamide" is a compound that likely serves as an intermediate or a product in organic synthesis, involving chlorophenyl and isopropyl groups. These groups suggest the compound could have applications in various chemical industries, including materials science and possibly pharmaceuticals, given the relevance of dichlorophenyl and ethanediamide functionalities in these contexts.
Synthesis Analysis
The synthesis of compounds similar to "this compound" typically involves amide bond formation reactions, where an acid chloride reacts with an amine. For dichlorophenyl-containing compounds, synthesis may start with the dichlorobenzene derivative, which is then functionalized to introduce the acid chloride group, followed by reaction with an appropriate diamine where one of the amine groups could be protected or activated to react preferentially (Gogin et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of an amide bond linking the dichlorophenyl group to the ethanediamide moiety. The amide bond significantly influences the compound's conformation and properties, as it can participate in hydrogen bonding and affects the molecule's overall polarity. The presence of chlorine atoms adds to the compound's electronegativity, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Compounds with dichlorophenyl and amide functionalities can undergo various chemical reactions, including nucleophilic substitution reactions where the chlorine atoms are replaced by other groups, and hydrolysis of the amide bond under certain conditions. The chemical properties of "this compound" would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the isopropyl group, affecting its reactivity and stability (Shah & Mitch, 2012).
Mechanism of Action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect mycobacterium tuberculosis energetics . Another compound, (3S)-1-CYCLOHEXYL-N-(3,5-DICHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE, has been reported to target Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .
Mode of Action
Based on the structurally similar compounds, it can be hypothesized that it may interact with its targets and disrupt the normal functioning of the organism, leading to changes in its energetics .
Biochemical Pathways
It can be inferred that the compound may interfere with the energy metabolism of mycobacterium tuberculosis, given the reported effects of structurally similar compounds .
Result of Action
Based on the reported effects of structurally similar compounds, it can be inferred that the compound may lead to disruptions in the energy metabolism of mycobacterium tuberculosis .
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-N'-propan-2-yloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-6(2)14-10(16)11(17)15-9-4-7(12)3-8(13)5-9/h3-6H,1-2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSYWDQOTUZGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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